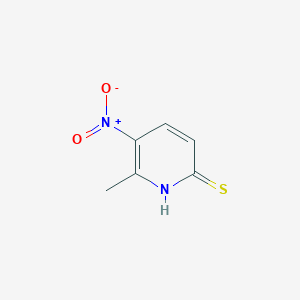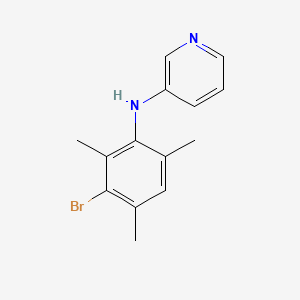![molecular formula C15H13NO2 B14115843 6-Ethoxy-2-phenylbenzo[d]oxazole](/img/structure/B14115843.png)
6-Ethoxy-2-phenylbenzo[d]oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Ethoxy-2-phenylbenzo[d]oxazole is a heterocyclic compound with the molecular formula C15H13NO2 and a molecular weight of 239.27 g/mol It is characterized by a benzoxazole ring substituted with an ethoxy group at the 6-position and a phenyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxy-2-phenylbenzo[d]oxazole typically involves the cyclization of 2-aminophenol derivatives with appropriate aldehydes or carboxylic acids. One common method is the condensation of 2-aminophenol with ethyl benzoate under acidic conditions, followed by cyclization to form the benzoxazole ring . Another approach involves the use of iron-organic framework catalysts for one-pot oxidative cyclization reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts, such as iron-organic frameworks, can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 6-Ethoxy-2-phenylbenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the benzoxazole ring to benzoxazoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride) or strong acids (e.g., sulfuric acid).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce benzoxazoline derivatives .
科学的研究の応用
6-Ethoxy-2-phenylbenzo[d]oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials, such as polymers and dyes
作用機序
The mechanism of action of 6-Ethoxy-2-phenylbenzo[d]oxazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
2-Phenylbenzo[d]oxazole: Lacks the ethoxy group at the 6-position.
6-Methoxy-2-phenylbenzo[d]oxazole: Contains a methoxy group instead of an ethoxy group at the 6-position.
2-Arylbenzoxazoles: A broader class of compounds with various aryl substitutions at the 2-position.
Uniqueness: 6-Ethoxy-2-phenylbenzo[d]oxazole is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from other similar compounds .
特性
分子式 |
C15H13NO2 |
|---|---|
分子量 |
239.27 g/mol |
IUPAC名 |
6-ethoxy-2-phenyl-1,3-benzoxazole |
InChI |
InChI=1S/C15H13NO2/c1-2-17-12-8-9-13-14(10-12)18-15(16-13)11-6-4-3-5-7-11/h3-10H,2H2,1H3 |
InChIキー |
RSBLAJYUTHTDGX-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC2=C(C=C1)N=C(O2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B14115784.png)

![Disodium;2-[[4-formyl-5-hydroxy-6-methyl-3-(2-phosphonatoethyl)pyridin-2-yl]diazenyl]benzene-1,4-disulfonic acid](/img/structure/B14115794.png)

![4-chloro-N-[2-(3-hydroxyquinoxalin-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B14115814.png)



![(E)-8-(3-(Dimethylamino)acryloyl)-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1h)-one](/img/structure/B14115841.png)
